Unveiling the Molecular Architecture of Oxocularine: A Technical Guide
Unveiling the Molecular Architecture of Oxocularine: A Technical Guide
For Immediate Release
[City, State] – November 28, 2025 – A comprehensive technical guide on the cularine alkaloid, Oxocularine, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document details the chemical structure, synthesis, and biological significance of this natural compound, offering an in-depth look into its scientific landscape.
Chemical Structure and Identification
Oxocularine is a member of the cularine alkaloid family, a class of isoquinoline alkaloids characterized by a dibenzo[b,f]oxepine ring system. First isolated from Corydalis claviculata (L.) DC (Fumariaceae), its definitive chemical structure was elucidated through spectroscopic analysis and total synthesis.[1]
Systematic Name (IUPAC): (1S)-6,7,12,12a-tetrahydro-2,3-dimethoxy-1-methoxycarbonyl-[2]benzoxepino[2,3,4-ij]isoquinolin-10-one
CAS Registry Number: 90038-93-6
Chemical Formula: C₂₁H₂₁NO₆
Molecular Weight: 383.39 g/mol
Below is a two-dimensional representation of the chemical structure of Oxocularine:
Synthesis and Spectroscopic Data
The total synthesis of Oxocularine, along with other cularine alkaloids such as cularine, dioxocularine, and 4-hydroxycularine, has been successfully achieved.[3] A key strategic step in its synthesis involves the utilization of 10,11-dihydrodibenz[b,f]oxepin-10-ones as crucial intermediates.[3]
Spectroscopic data are fundamental for the structural elucidation and verification of Oxocularine. While specific, detailed experimental spectra for Oxocularine are not broadly available in public databases, the characteristic spectroscopic features of the cularine alkaloid scaffold are well-documented.
Table 1: Predicted Spectroscopic Data for Oxocularine
| Spectroscopic Technique | Key Predicted Features |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Methoxy group protons as singlets around δ 3.8-4.0 ppm. Protons of the tetrahydroisoquinoline and oxepine rings in the aliphatic region. |
| ¹³C NMR | Carbonyl carbon of the lactam around δ 160-170 ppm. Aromatic carbons between δ 110-150 ppm. Methoxy group carbons around δ 55-60 ppm. Aliphatic carbons of the core structure in the upfield region. |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 383.39, with characteristic fragmentation patterns corresponding to the loss of methoxy and carbonyl groups. |
Experimental Protocols
The isolation and synthesis of cularine alkaloids involve multi-step procedures requiring careful execution and purification.
General Isolation Protocol for Cularine Alkaloids
A general workflow for the isolation of alkaloids from plant material is depicted below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.
Caption: Generalized workflow for the isolation of cularine alkaloids.
Key Synthetic Reaction: Pictet-Spengler Reaction
A foundational reaction in the synthesis of many isoquinoline alkaloids is the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.
Caption: The core mechanism of the Pictet-Spengler reaction.
Biological Activity and Signaling Pathways
Cularine alkaloids as a class have been reported to exhibit a range of biological activities. While specific studies on the bioactivity of Oxocularine are limited, related compounds have shown potential in several areas. The oxazoline and quinoxaline moieties, which share structural similarities with fragments of the cularine skeleton, are present in many biologically active compounds with activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4]
The precise signaling pathways modulated by Oxocularine have not yet been elucidated. However, based on the activities of related isoquinoline alkaloids, potential interactions with pathways involved in cell cycle regulation and apoptosis could be areas for future investigation.
For instance, some alkaloids are known to influence key signaling cascades such as the MAPK/NF-κB and PI3K/Akt pathways, which are critical in cellular processes like inflammation and survival. Further research is necessary to determine if Oxocularine exerts its effects through these or other signaling networks.
